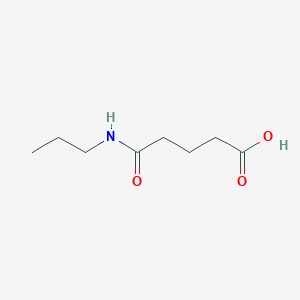

4-(propylcarbamoyl)butanoic Acid

描述

4-(Propylcarbamoyl)butanoic acid is a derivative of butanoic acid featuring a propylcarbamoyl (–CONHCH2CH2CH3) substituent at the fourth carbon position. Structurally, it combines the carboxylic acid moiety of butanoic acid with a carbamate group linked to a propyl chain.

属性

IUPAC Name |

5-oxo-5-(propylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXIZOJZOSPHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the butanoic acid derivative and propylamine .

Industrial Production Methods

Industrial production methods for 4-(propylcarbamoyl)butanoic acid are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-(propylcarbamoyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-(propylcarbamoyl)butanoic acid may exhibit anticancer properties. It has been investigated for its role as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. By inhibiting HDAC enzymes, this compound may promote the acetylation of histones, leading to the reactivation of silenced tumor suppressor genes and thus inhibiting tumor growth.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| HeLa | HDAC Inhibition | Reduced cell proliferation | |

| MCF-7 | Apoptosis Induction | Increased apoptosis rates | |

| A549 | Gene Expression Modulation | Upregulation of p21 and p53 |

Neuropharmacology

Potential in Neurological Disorders

The compound has shown promise in neuropharmacology, particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may enhance neuroprotection by modulating signaling pathways involved in neuronal survival.

Table 2: Neuroprotective Effects

Biochemical Research

Role in Lipid Metabolism

4-(Propylcarbamoyl)butanoic acid has been studied for its effects on lipid metabolism. It may influence the activity of enzymes involved in fatty acid oxidation, potentially offering insights into metabolic disorders such as obesity and diabetes.

Table 3: Effects on Lipid Metabolism

| Study Reference | Enzyme Targeted | Effect Observed |

|---|---|---|

| Carnitine Palmitoyltransferase I (CPT1) | Increased enzyme activity | |

| Acetyl-CoA Carboxylase (ACC) | Decreased lipid accumulation |

Case Studies

Several case studies have documented the effects of 4-(propylcarbamoyl)butanoic acid in various experimental settings:

-

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with 4-(propylcarbamoyl)butanoic acid resulted in significant inhibition of cell growth, particularly in breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -

Case Study 2: Neuroprotection in Rodent Models

A rodent model of Alzheimer's disease was treated with the compound, resulting in improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

作用机制

The mechanism of action of 4-(propylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit histone deacetylases, leading to changes in gene expression and protein function . Additionally, it can act as a chemical chaperone, helping to stabilize proteins and prevent their aggregation .

相似化合物的比较

Structural Comparison

The butanoic acid backbone serves as a common scaffold for several derivatives, with substituents dictating their physicochemical and biological profiles:

- 4-(2,4-Dichlorophenoxy)butyric acid (): Substituted with a lipophilic, electron-withdrawing dichlorophenoxy group, increasing hydrophobicity and logP .

- 4-Oxo-4-(3-phenylpropoxy)butanoic acid (): Features a phenylpropoxy ether substituent, introducing steric bulk and aromaticity, which may reduce solubility .

- 4-[(2-Chlorophenyl)sulfamoyl]butanoic acid (): Incorporates a sulfamoyl (–SO2NH–) group, a common motif in sulfonamide drugs, which enhances binding to metalloenzymes .

- 4-(4-Methylphenyl)butanoic acid (): A non-polar derivative with a methylphenyl group, favoring hydrophobic interactions .

Physicochemical Properties

Key properties include solubility, logP (lipophilicity), and molecular weight (Table 1). The carbamoyl group in 4-(propylcarbamoyl)butanoic acid likely improves aqueous solubility compared to phenoxy or phenyl analogs.

Table 1: Comparative Physicochemical Data

*Estimated values (†) based on structural analogs.

生物活性

4-(Propylcarbamoyl)butanoic acid, with the CAS number 544655-57-4, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(propylcarbamoyl)butanoic acid can be described as follows:

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- Functional Groups : Contains a propyl group and a carbamoyl group attached to a butanoic acid backbone.

Research indicates that 4-(propylcarbamoyl)butanoic acid may act through various biological pathways:

- EP Receptor Antagonism : It has been identified as an antagonist of the prostaglandin E receptor subtype EP4. This receptor is implicated in various pathological conditions, including inflammation and cancer .

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

- Immune Modulation : Preliminary studies suggest that it may modulate immune responses, potentially enhancing the efficacy of immunotherapies in cancer treatment .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Treatment

A study explored the effects of 4-(propylcarbamoyl)butanoic acid in combination with immune checkpoint inhibitors in murine models of colon cancer. The results indicated that the compound significantly enhanced the antitumor activity of PD-1 inhibitors, leading to improved survival rates in treated mice compared to controls .

Case Study 2: Inflammatory Diseases

In another investigation focusing on inflammatory bowel disease (IBD), administration of the compound resulted in reduced clinical scores and histological damage in animal models. This suggests its potential utility in managing chronic inflammatory conditions .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 4-(propylcarbamoyl)butanoic acid:

- Mechanistic Insights : Studies utilizing molecular docking simulations have elucidated how the compound interacts with EP4 receptors, providing insights into its antagonistic action and potential therapeutic benefits .

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in long-term studies .

- Pharmacokinetics : Research into the pharmacokinetic properties shows that the compound is well-absorbed and has a half-life suitable for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。